molecular formula C10H14OSi B1298542 4-(Trimethylsilyl)benzaldehyde CAS No. 2199-32-8

4-(Trimethylsilyl)benzaldehyde

Cat. No. B1298542
CAS RN: 2199-32-8
M. Wt: 178.3 g/mol
InChI Key: BPCNVZGALJUWSO-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzaldehyde is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic aldehydes. These compounds are of interest due to their utility in various organic synthesis reactions, where the trimethylsilyl group can act as a protective group or as a handle for further functionalization.

Synthesis Analysis

The synthesis of compounds related to 4-(Trimethylsilyl)benzaldehyde has been explored in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, showcasing the versatility of trimethylsilyl groups in complex organic synthesis . Additionally, the synthesis of 1,4-Di[tris(trimethylsilyl)silyl]benzene, a compound with eight silicon centers, highlights the potential for creating highly substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of trimethylsilyl-substituted benzene derivatives can exhibit interesting features due to the presence of bulky trimethylsilyl groups. For example, the crystal structure of 4-(trimethylgermyl)benzoic acid, a related compound, shows centrosymmetric hydrogen-bonded dimers, indicating that the trimethylsilyl group can influence the overall molecular geometry and packing in the solid state .

Chemical Reactions Analysis

Trimethylsilyl-substituted benzaldehydes participate in various chemical reactions. The photochemical and acid-catalyzed rearrangements of related compounds have been studied, revealing complex reaction pathways and the formation of diverse products . The trimethylsilyl cation has been shown to interact with oxygen and nitrogen bases, which is relevant for understanding the reactivity of trimethylsilyl-substituted benzaldehydes . Moreover, asymmetric trimethylsilylcyanation of benzaldehyde using chiral catalysts has been reported, demonstrating the potential for enantioselective synthesis involving trimethylsilyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl-substituted benzaldehydes are influenced by the presence of the trimethylsilyl group. For instance, the photoelectron spectrum of 1,4-Di[tris(trimethylsilyl)silyl]benzene shows the lowest ionization energy among similar compounds, indicating that the trimethylsilyl group can significantly affect electronic properties . The mesomorphic properties of 4-[2-(trimethylsilyl)ethynyl]benzoates have been evaluated, showing that these compounds can exhibit liquid crystalline phases .

Scientific Research Applications

Photochemical and Acid-Catalyzed Rearrangements

4-(Trimethylsilyl)benzaldehyde plays a role in photochemical and acid-catalyzed rearrangements. A study demonstrated the synthesis of this compound from benzaldehyde and its subsequent involvement in photochemical reactions leading to various photorearrangement products, emphasizing its utility in organic synthesis and reaction mechanisms (Schultz & Antoulinakis, 1996).

Catalysis in Organic Reactions

It's used in catalytic reactions, specifically in the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. Kinetic analysis of this reaction with different aluminum-based catalysts revealed insights into the mechanism of asymmetric catalysis (North, Villuendas, & Williamson, 2010).

Organometallic Reactions

The compound's role in organometallic chemistry is significant, particularly in reactions with benzaldehyde leading to various organometallic products. These reactions often involve catalysts and offer insights into regioselectivity and reaction mechanisms in organometallic synthesis (Bellassoued, Ennigrou, & Gaudemar, 1988, 1990).

Studies on Carbonyl Compounds

Research has shown that 4-(Trimethylsilyl)benzaldehyde exhibits typical reactions of carbonyl compounds, such as addition and condensation reactions. It's also used in synthesizing silicon-containing dyes and other complex organic molecules (Dolgov, Glushkova, & Kharitonov, 1960).

Asymmetric Synthesis and Catalysis

This compound is integral in asymmetric synthesis, for example, in trimethylsilylcyanation reactions catalyzed by various complexes. These studies provide insights into the effects of catalyst structure on reaction selectivity and efficiency, crucial for developing asymmetric synthetic methods (Belokon’, Moscalenko, et al., 1997; Kim, Kim, 2004).

Conformational and Structural Studies

Conformational studies of ortho-substituted benzaldehyde complexes, including those with 4-(Trimethylsilyl)benzaldehyde, have been conducted to understand molecular structure and behavior. These studies are crucial in the field of organometallic chemistry (Pache, Romanens, & Kündig, 2003).

Safety And Hazards

The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-trimethylsilylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNVZGALJUWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348458
Record name 4-(trimethylsilyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)benzaldehyde

CAS RN

2199-32-8
Record name 4-(trimethylsilyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromo-4-(trimethylsilyl)benzene (1.15 g, 5 mmol) was dissolved in THF (30 ml) and cooled to −78° C. Under argon a 1.6 M solution of n-butyl lithium in hexane (3.13 ml, 5 mmol) was added dropwise keeping the temperature below −70° C. The clear colorless solution was stirred at −78° C. for 15 min and DMF (1.156 ml, 15 mmol) was added quickly. The reaction temperature increased to −68° C. The reaction was stirred for additional 15 min at −78° C., quenched with 1N aqueous hydrogen chloride solution and extracted twice with diethyl ether. The combined organic layers were washed twice with water and once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated to leave the product as a colorless oil (920 mg, 100%). The product was pure enough to be used directly in the next step. MS (ISP) 179.2 (M+H+). 1H NMR (CDCl3, 300 MHz): δ 10.02 (s, 1H) 7.84 (d, 2H), 7.69 (d, 2H), 0.31 (s, 9H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.156 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

The product of Step A (10 g, 30 mmole) was dissolved in dimethoxyethane (160 mL) and heated to reflux. A solution of silver nitrate (15.3 g, 90 mmole) in water (120 mL) was added dropwise while maintaining reflux. The reaction mixture was heated for 30 additional minutes and then cooled and the liquid decanted away from the percipitate. The solid was triturated with ether and the combined organic phases were washed once with water, dried (MgSO4), and concentrated to give the desired product as a pale yellow oil (6 g, 99% yield).
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
15.3 g
Type
catalyst
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MC Haberecht, H Vitze, HW Lerner… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 4-(Trimethylsilyl)benzoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 4 scripts.iucr.org
MS Skorotetcky, OV Borshchev, NM Surin… - Dyes and …, 2017 - Elsevier
In this work, a versatile synthetic method for preparation of linear phenyloxazoles and their organosilicon derivatives under mild conditions via a combination of van Leusen and direct …
Number of citations: 15 www.sciencedirect.com
CA van Walree, XY Lauteslager… - Journal of …, 1995 - Elsevier
Some 29 Si and 13 C NMR studies were performed on series of 4-substituted phenyltrimethylsilanes and 4-substituted and 4,4′-disubstituted diphenyldimethylsilanes. Within each …
Number of citations: 13 www.sciencedirect.com
GR Jachak, R Ramesh, DG Sant… - ACS Medicinal …, 2015 - ACS Publications
Known morpholine class antifungals (fenpropimorph, fenpropidin, and amorolfine) were synthetically modified through silicon incorporation to have 15 sila-analogues. Twelve sila-…
Number of citations: 42 pubs.acs.org
IO Nurain, CO Bewaji, JS Johnson… - Molecular …, 2017 - ACS Publications
Sickle cell disease (SCD) is a genetic blood disorder that affects the shape and transportation of red blood cells (RBCs) in blood vessels, leading to various clinical complications. Many …
Number of citations: 60 pubs.acs.org
U Azzena, G Melloni, AM Piroddi, E Azara… - The Journal of …, 1992 - ACS Publications
The behavior of several protected derivatives of 3, 4, 5-trimethoxybenzaldehyde has been investigated under conditions of electron transfer from alkali metals in aprotic solvents. The 4-…
Number of citations: 23 pubs.acs.org
ML Naitana, S Nardis, G Pomarico… - … A European Journal, 2017 - Wiley Online Library
… To study the reaction in detail, we then decided to prepare the mono-substituted derivative 7, obtained by reaction of the 4-trimethylsilyl benzaldehyde with two equivalents of …
ER Barth, D Längle, F Wesseler, C Golz… - European Journal of …, 2020 - Wiley Online Library
The C to Si and Ge exchange in bioactive compounds has often led to positive changes in the molecular properties, whereby Ge analogues are underrepresented. This is only possible …
H Jing, J Rong, M Taniguchi, JS Lindsey - Coordination Chemistry Reviews, 2022 - Elsevier
Tetrapyrrole macrocycles are central to photosynthesis yet a single macrocycle does not carry out photosynthesis; rather, assemblies of tetrapyrrole macrocycles work in concert in …
Number of citations: 16 www.sciencedirect.com
GT Chen, M King, F Gusovsky… - Journal of medicinal …, 1993 - ACS Publications
Synthetic routes to difluorinated analogs of the adrenergic agonists, norepinephrine (NE), epinephrine (E), and phenylephrine (PE) have been developed. The syntheses were based …
Number of citations: 14 pubs.acs.org

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